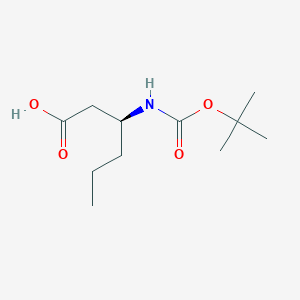

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid

Beschreibung

BenchChem offers high-quality (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYLEXCGLNFFIN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic Acid: A Mechanistic and Methodological Guide

Executive Summary

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid (CAS: 1931965-01-3), frequently referred to as Boc-

Section 1: Mechanistic Rationale of the Arndt-Eistert Homologation

The most robust and stereochemically conservative route to

The pathway leverages the selective activation of the carboxylic acid, followed by the nucleophilic insertion of a diazo carbon, and concludes with a silver-catalyzed Wolff rearrangement[4].

Fig 1. Arndt-Eistert homologation pathway from Boc-L-norvaline to the target β-amino acid.

Section 2: Self-Validating Experimental Protocols

The following step-by-step methodology is engineered as a self-validating system. In-process controls (IPCs) are integrated to ensure absolute causality between experimental choices and synthetic outcomes.

Phase 1: Mixed Anhydride Formation

-

Objective: Activate the carboxyl group of Boc-L-norvaline without compromising the acid-sensitive Boc protecting group or inducing oxazolone-mediated racemization.

-

Procedure:

-

Dissolve 1.0 equivalent of Boc-L-norvaline in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Chill the reactor to exactly -15 °C. Causality: Sub-zero temperatures are strictly required to suppress the disproportionation of the mixed anhydride into symmetrical anhydrides, which would halve the theoretical yield and complicate purification.

-

Add 1.1 equivalents of N-methylmorpholine (NMM), followed dropwise by 1.1 equivalents of isobutyl chloroformate (IBCF).

-

Stir for 15-20 minutes.

-

-

Validation Check: The immediate precipitation of N-methylmorpholine hydrochloride salts visually confirms the successful formation of the mixed anhydride.

Phase 2: Diazoketone Synthesis

-

Objective: Convert the mixed anhydride to a stable

-diazoketone. -

Procedure:

-

Filter the reaction mixture rapidly into a pre-chilled flask to remove the NMM-HCl salts.

-

Introduce a freshly prepared ethereal solution of diazomethane (

) (approx. 3.0 equivalents) at 0 °C[4]. Causality: Diazomethane acts dually as a carbon nucleophile and a base. The large excess is mandatory to neutralize the liberated isobutyl alcohol and trace acids, preventing the premature degradation of the diazo group into a chloromethyl ketone byproduct. -

Allow the reaction to warm to room temperature and stir for 3 hours.

-

-

Validation Check: Perform Infrared (IR) spectroscopy on a reaction aliquot. The disappearance of the anhydride carbonyl stretch (~1800 cm

) and the emergence of a strong diazo peak at ~2100 cm

Phase 3: Wolff Rearrangement

-

Objective: Execute the 1,2-alkyl shift to form the homologated carbon backbone.

-

Procedure:

-

Concentrate the diazoketone in vacuo and redissolve in a 9:1 mixture of 1,4-Dioxane and water.

-

Add 1.0 equivalent of triethylamine (TEA) and 0.1 equivalents of silver benzoate (

). -

Stir in the absence of light for 4-6 hours. Causality: Silver(I) coordinates to the diazo carbon, catalyzing the expulsion of

gas. The exclusion of light prevents competing photochemical side reactions, ensuring the intermediate ketene is cleanly trapped by water to form the final carboxylic acid[3].

-

-

Validation Check: The cessation of nitrogen gas evolution indicates the end of the rearrangement.

Section 3: Quantitative Data and Analytical Validation

To facilitate rapid comparison and quality control, the expected yields and analytical markers for the synthesis of (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid are structurally summarized below.

| Intermediate / Product | Expected Yield (%) | Physical State | Key Analytical Markers (NMR / IR / MS) |

| Boc-L-Norvaline Mixed Anhydride | Quantitative (In Situ) | Solution / Suspension | IR: C=O stretch at ~1800 cm |

| Boc- | 85 - 90% | Yellow Oil / Solid | IR: Diazo stretch at ~2100 cm |

| (S)-3-(Boc-amino)hexanoic acid | 75 - 82% (Over 3 steps) | White Solid |

Section 4: Advanced Biocatalytic Alternatives

While chemical homologation remains the industrial standard, modern green chemistry approaches utilize enzymatic cascades for the synthesis of non-canonical

Fig 2. Biocatalytic synthesis of β-amino acids utilizing amine transaminases (ATAs).

In this pathway, the selection of the ATA enzyme dictates the stereochemical outcome. By utilizing an (S)-selective transaminase with an appropriate amine donor (e.g., benzylamine), the

References

-

The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids MDPI.[Link]

-

(PDF) TAPP analogs containing β3-homo-amino acids: Synthesis and receptor binding ResearchGate.[Link]

-

Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade ChemRxiv.[Link]

- US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis Google P

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. US6207710B1 - Compounds for inhibiting β-amyloid peptide release and/or its synthesis - Google Patents [patents.google.com]

- 5. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic Acid

This guide provides an in-depth analysis of the spectroscopic data for (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to not only present the core spectroscopic data but also to offer insights into the experimental rationale and data interpretation, ensuring scientific integrity and practical utility for researchers in the field.

Introduction

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid (Figure 1) belongs to the class of N-Boc protected β-amino acids. The tert-butoxycarbonyl (Boc) protecting group is favored in peptide synthesis and other organic syntheses due to its stability under a wide range of conditions and its facile removal under mild acidic conditions[1][2]. The hexanoic acid backbone provides a lipophilic chain, and the stereocenter at the C3 position is crucial for the molecule's interaction with biological targets. Accurate and comprehensive spectroscopic characterization is paramount to confirm the chemical identity, purity, and stereochemical integrity of this compound.

This guide will detail the expected and, where available, reported data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Figure 1: Chemical Structure of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid

A 2D representation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. A supplier of the racemic mixture indicates the availability of a 500 MHz spectrum in DMSO-d₆[3].

Predicted ¹H NMR Data: In the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum provides valuable guidance. The following table summarizes the predicted chemical shifts, multiplicities, and assignments for the protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1' (Boc) | 1.42 | singlet | 9H |

| H-6 | 0.89 | triplet | 3H |

| H-5 | 1.30 | multiplet | 2H |

| H-4 | 1.45 | multiplet | 2H |

| H-3 | 3.80 | multiplet | 1H |

| H-2 | 2.35 | multiplet | 2H |

| NH | 6.5-7.5 | broad singlet | 1H |

| COOH | 10.0-12.0 | broad singlet | 1H |

Interpretation and Rationale:

-

Boc Group (H-1'): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.42 ppm. This is a characteristic signal for the Boc protecting group.

-

Alkyl Chain (H-4, H-5, H-6): The terminal methyl group (H-6) will be a triplet due to coupling with the adjacent methylene group (H-5). The methylene protons (H-4 and H-5) will appear as complex multiplets in the aliphatic region (1.2-1.6 ppm).

-

Methylene Adjacent to Carbonyl (H-2): These protons are diastereotopic and will likely appear as a multiplet at a downfield-shifted position (around 2.35 ppm) due to the electron-withdrawing effect of the carboxylic acid group.

-

Chiral Center (H-3): The proton attached to the stereocenter will be a multiplet due to coupling with the adjacent methylene groups (H-2 and H-4). Its chemical shift will be significantly downfield (around 3.80 ppm) due to the influence of the adjacent nitrogen atom.

-

Amide and Carboxylic Acid Protons (NH, COOH): The chemical shifts of the NH and COOH protons are highly dependent on the solvent and concentration. They typically appear as broad singlets and their signals may exchange with residual water in the solvent. In DMSO-d₆, these protons are more likely to be observed as distinct, broad peaks.

¹³C NMR Spectroscopy

Experimental Protocol: A standard ¹³C NMR spectrum would be acquired on a 100 or 125 MHz spectrometer using a proton-decoupled pulse sequence. The same sample and solvent from the ¹H NMR experiment can be used.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1' (Boc quaternary) | 79.5 |

| C-2' (Boc methyl) | 28.4 |

| C-6 | 13.9 |

| C-5 | 18.8 |

| C-4 | 35.5 |

| C-3 | 48.0 |

| C-2 | 39.0 |

| C-1 (COOH) | 173.5 |

| C=O (Boc) | 155.5 |

Interpretation and Rationale:

-

Carbonyl Carbons (C-1, C=O): The carboxylic acid carbonyl (C-1) and the Boc carbonyl will appear at the most downfield positions, typically above 150 ppm.

-

Boc Group (C-1', C-2'): The quaternary carbon of the tert-butyl group (C-1') is expected around 79.5 ppm, while the three equivalent methyl carbons (C-2') will give a single, intense signal around 28.4 ppm.

-

Alkyl Chain (C-2 to C-6): The chemical shifts of the aliphatic carbons will be in the range of 13-50 ppm, with the carbon attached to the nitrogen (C-3) being the most downfield in this group.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data would typically be acquired using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization.

Expected Mass Spectral Data:

-

Molecular Formula: C₁₁H₂₁NO₄[4]

-

Molecular Weight: 231.29 g/mol [4]

-

Expected Ions:

-

[M+H]⁺: m/z 232.15

-

[M+Na]⁺: m/z 254.13

-

[M-H]⁻: m/z 230.13

-

Fragmentation Analysis: The Boc group is known to undergo characteristic fragmentation. The most common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).

A simplified diagram of the expected ESI-MS fragmentation.

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum would be recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a solid (KBr pellet or using an ATR accessory) or as a thin film.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3340 | N-H stretch | Amide |

| 2960-2850 | C-H stretch | Alkyl |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1685 | C=O stretch | Urethane (Boc) |

| ~1520 | N-H bend | Amide |

| 1450-1365 | C-H bend | Alkyl |

| ~1160 | C-O stretch | Urethane (Boc) |

Interpretation and Rationale:

-

O-H and N-H Stretching: The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The N-H stretch of the Boc-protected amine will appear as a sharper peak around 3340 cm⁻¹.

-

C=O Stretching: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch will be around 1710 cm⁻¹, while the urethane C=O of the Boc group will appear at a slightly lower wavenumber, around 1685 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various C-H bending, C-O stretching, and C-N stretching vibrations, which are characteristic of the molecule as a whole.

Conclusion

The comprehensive spectroscopic analysis of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid, combining ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust method for its identification and characterization. While experimental data is not fully available in the public domain, the predicted and expected data presented in this guide, based on established principles and data from similar compounds, offer a reliable framework for researchers. It is always recommended to acquire experimental data on the specific batch of material being used to ensure its quality and identity for any research or development application.

References

-

SQUARIX. N-Boc-(+/-)-3-aminohexanoic acid.[Link]

-

ResearchGate. ¹H-NMR spectrum of N-Boc glutamic acid.[Link]

-

Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.[Link]

-

Chemistry LibreTexts. 14.5: Infrared Spectra of Some Common Functional Groups.[Link]

-

PubChem. 6-((tert-Butoxycarbonyl)amino)hexanoic acid.[Link]

-

PubChem. 3-Aminohexanoic acid.[Link]

-

BMRB. Entry bmse000351 for Hexanoic Acid.[Link]

Sources

Chemical properties of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid

[1][2]

CAS Number: 1931965-01-3 (Specific for (S)-isomer) Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 g/mol IUPAC Name: (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid[1]

Introduction & Significance

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid is a protected β-amino acid , specifically a β³-homologue of norleucine. Unlike standard α-amino acids where the amino group is attached to the C2 carbon, this molecule features the amino group at the C3 position.

Core Utility in Drug Development:

-

Proteolytic Stability: The β-backbone renders the molecule resistant to standard endogenous proteases (e.g., pepsin, trypsin), significantly extending the half-life of peptide-based therapeutics.

-

Secondary Structure Induction: When incorporated into peptides, β-amino acids induce stable secondary structures (foldamers), such as the 14-helix , which are critical for disrupting protein-protein interactions.

-

Chiral Intermediate: It serves as a chiral scaffold for the synthesis of β-lactam antibiotics and integrin inhibitors.

Physicochemical Profile

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under inert gas.[2] |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF | Limited solubility in water; soluble in alkaline aqueous solutions. |

| pKa (COOH) | ~4.5 - 4.8 | Slightly less acidic than corresponding α-amino acids due to distance from the ammonium group. |

| LogP | ~2.2 (Predicted) | Moderate lipophilicity suitable for membrane permeability. |

| Storage | 2-8°C, Desiccated | Prevent hydrolysis of the Boc group by atmospheric moisture. |

| Optical Rotation | Specific rotation | Exact value depends on solvent/concentration (typically measured in MeOH). |

Structural Analysis & Synthesis

Synthesis via Arndt-Eistert Homologation

The most authoritative route for synthesizing enantiopure β-amino acids is the Arndt-Eistert homologation starting from the corresponding α-amino acid (in this case, (S)-Boc-Norleucine). This method preserves stereochemistry.

Mechanism:

-

Activation: (S)-Boc-Norleucine is activated to a mixed anhydride.

-

Diazotization: Reaction with diazomethane yields a diazoketone.

-

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water yields the one-carbon extended acid.

Figure 1: Stereoselective synthesis pathway via Arndt-Eistert homologation preserving the (S)-configuration.

Chemical Reactivity & Protocols

Reactivity Profile

-

N-Terminus (Boc Group): Acid-labile. Cleaves rapidly with TFA/DCM (1:1) or 4M HCl in Dioxane . Stable to basic conditions (e.g., piperidine used in Fmoc chemistry).

-

C-Terminus (Carboxylic Acid): Can be activated for coupling using standard reagents (HATU, EDC/HOBt).

-

Cyclization Risk: Activation of the carboxyl group after Boc deprotection (free amine) can lead to intramolecular cyclization to form a β-lactam (4-membered ring). This is a competing side reaction during peptide coupling if the activation is slow.

Experimental Protocol: Standard Coupling

Objective: Coupling (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid to a resin-bound amine.

-

Reagents:

-

Procedure:

-

Dissolve the amino acid and HATU in minimal DMF.

-

Add DIPEA to activate the carboxylate (solution often turns yellow).

-

Immediate Action: Add the activated mixture to the resin-bound amine immediately to minimize racemization or side reactions.

-

Reaction Time: Shake at Room Temperature for 1-2 hours.

-

Monitoring: Verify coupling via Kaiser test (ninhydrin) or Chloranil test (for secondary amines).

-

-

Deprotection (Post-Coupling):

-

Wash resin with DCM.

-

Treat with 50% TFA in DCM (v/v) for 30 minutes.

-

Note: Scavengers (e.g., TIPS, water) are usually not required unless sensitive side chains (like Trp, Met) are present elsewhere in the peptide.

-

Figure 2: Primary reactivity pathways including deprotection, peptide coupling, and potential beta-lactam formation.

Applications in Drug Discovery[7][9]

Peptidomimetics & Foldamers

Incorporating this residue into a peptide sequence disrupts the native hydrogen bonding pattern of α-peptides.

-

Helix Formation: Sequences rich in β-amino acids often adopt a 14-helix structure (stabilized by H-bonds between residue i and i+2), which is distinct from the α-helix (i to i+4).

-

Metabolic Stability: The unique backbone geometry prevents hydrolysis by peptidases, making these "foldamers" excellent candidates for oral drug delivery.

Beta-Lactam Synthesis

The molecule is a direct precursor to 4-propyl-2-azetidinone derivatives. By activating the carboxyl group and allowing the free amine to attack, researchers can synthesize novel monobactam-like antibiotics.

References

-

ChemScene. (2024). (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid Product Monograph. Retrieved from

-

Sigma-Aldrich. (2024). (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid Safety Data Sheet. Retrieved from

-

PubChem. (2024). Compound Summary: Boc-beta-homoamino acid derivatives. National Library of Medicine. Retrieved from

- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational reference for Arndt-Eistert protocol in beta-amino acids).

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid | 1956436-56-8 [sigmaaldrich.com]

- 3. Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid | C12H23NO4 | CID 2761526 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Architect of Stability: A Technical Guide to (S)-3-Aminohexanoic Acid

Topic: Discovery, Synthesis, and Applications of (S)-3-Aminohexanoic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

(S)-3-Aminohexanoic acid (also designated as (S)-

This guide moves beyond basic definitions to explore the causality behind its selection as a model hydrophobic residue in

Chemical Identity & Structural Logic[1]

To manipulate this molecule effectively, one must understand its nomenclature and topology relative to proteinogenic amino acids.[1]

| Feature | Specification | Technical Note |

| IUPAC Name | (3S)-3-aminohexanoic acid | Often confused with 6-aminohexanoic acid ( |

| Common Name | (S)- | Derived from the homologation of (S)-Norvaline.[1] |

| Formula | MW: 131.17 g/mol | |

| Chirality | (S)-Enantiomer | The (S)-isomer at the |

| Side Chain | Provides hydrophobic packing interactions similar to Leucine but with altered spacing.[1] | |

| pKa Values | COOH: ~4.0 | The increased distance between the amine and carboxyl group raises the pKa of the carboxylate compared to |

History & Discovery: The Foldamer Revolution

The history of (S)-3-aminohexanoic acid is inextricably linked to the discovery of Foldamers —synthetic oligomers that mimic the folding ability of natural proteins.

The Seebach-Gellman Breakthrough (1996)

Before 1996,

-

The Role of (S)-3-Aminohexanoic Acid: To prove that these helices could form amphipathic structures (essential for biological interaction), researchers needed a hydrophobic building block. (S)-3-Aminohexanoic acid became the standard "lipophilic" residue, analogous to Leucine or Valine in

-peptides.[1] -

Mechanistic Insight: The extra methylene group (

) in the backbone introduces new torsional degrees of freedom, yet the specific substitution pattern of (S)-3-aminohexanoic acid restricts these rotations, locking the molecule into a specific conformation that favors helix formation over random coils.

Evolution to Pharmaceuticals

Following the foldamer confirmation, the molecule gained traction in Medicinal Chemistry as a GABA (gamma-aminobutyric acid) analog. While Gabapentin and Pregabalin (Lyrica) dominate this space, (S)-3-aminohexanoic acid serves as a critical Structure-Activity Relationship (SAR) probe , helping scientists understand how side-chain length (propyl vs. isobutyl) affects binding to the

Technical Synthesis Protocols

High-purity synthesis of (S)-3-aminohexanoic acid is challenging due to the need for strict enantiocontrol at the

Method A: The Arndt-Eistert Homologation (Wolff Rearrangement)

Best for: Converting available chiral

The Logic: This method inserts a methylene group next to the carbonyl of (S)-Norvaline. The stereocenter remains untouched, guaranteeing the (S)-configuration.

Protocol:

-

Activation: Dissolve N-Boc-(S)-Norvaline (10 mmol) in dry THF (50 mL) at -15°C. Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

-

Diazotization: Filter the salts (quickly) and add the filtrate to a solution of diazomethane (

) in ether (Caution: Explosive/Toxic) at 0°C. Stir for 3 hours.-

Validation Point: Formation of a yellow solution indicates the

-diazoketone intermediate.[1]

-

-

Wolff Rearrangement: Dissolve the isolated diazoketone in methanol/THF (1:1). Add silver benzoate (0.1 eq) dissolved in triethylamine.

-

Hydrolysis: Saponify the methyl ester using LiOH in THF/Water to yield N-Boc-(S)-3-aminohexanoic acid .

Method B: Enzymatic Kinetic Resolution (Lipase CAL-B)

Best for: Industrial scale-up, avoiding diazomethane, and "Green" certification.

The Logic: Candida antarctica Lipase B (CAL-B) displays extreme enantioselectivity for

Protocol:

-

Substrate Prep: Synthesize racemic ethyl 3-aminohexanoate via Knoevenagel condensation of butyraldehyde and malonic acid, followed by esterification.

-

Enzymatic Hydrolysis:

-

Suspend racemic ester (50 mmol) in phosphate buffer (pH 7.0, 100 mL).

-

Add CAL-B (Novozym 435) beads (10% w/w relative to substrate).[1]

-

Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Track reaction progress via chiral HPLC (Chiralpak AD-H column).[1] Stop when conversion reaches exactly 50%.

-

-

Separation:

-

The reaction mixture now contains (S)-3-aminohexanoic acid (product, water-soluble) and (R)-ethyl 3-aminohexanoate (unreacted, organic-soluble).

-

Adjust pH to 9.0 and extract the (R)-ester with Ethyl Acetate.[1]

-

Acidify the aqueous phase to pH 4.0 and apply to ion-exchange resin (Dowex 50W) to isolate the pure (S)-acid.

-

-

Validation: Expected ee > 99%.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways and the logic of the foldamer application.

Caption: Divergent synthetic strategies for (S)-3-aminohexanoic acid: The stereospecific Arndt-Eistert homologation (top) vs. the scalable Enzymatic Kinetic Resolution (bottom).

Applications in Drug Discovery & Bioengineering

Peptidomimetics & Stability Engineering

The primary utility of (S)-3-aminohexanoic acid lies in its ability to confer metabolic stability .[1]

-

Protease Resistance: Natural proteases (trypsin, chymotrypsin) recognize the

-peptide backbone.[1] The insertion of the extra methylene group in (S)-3-aminohexanoic acid renders the peptide bond "invisible" to these enzymes. -

Case Study: Incorporation of this residue into antimicrobial peptides (AMPs) has been shown to increase half-life in human serum from minutes to days, without sacrificing bacterial membrane disruption capabilities.

The "14-Helix" Motif

When polymerized, (S)-3-aminohexanoic acid drives the formation of the 3

-

Structure: This helix is defined by hydrogen bonds between the amine proton of residue i and the carbonyl oxygen of residue i-2 (forming a 14-membered ring).

-

Significance: This structure has a dipole moment opposite to that of the natural

-helix, allowing for unique electrostatic interactions with cell membranes and receptors.

Precursor for Beta-Lactams

Through cyclization (using coupling reagents like EDC/HOBt), (S)-3-aminohexanoic acid can be converted into the corresponding

References

-

Seebach, D., et al. (1996).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[1]

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). "Beta-peptide foldamers: robust helix formation in a new family of oligomers."[1] Journal of the American Chemical Society.[1]

-

Liljeblad, A., & Kanerva, L. T. (2006).[1] "Biocatalysis as a profound tool in the preparation of highly enantiopure

-amino acids."[1] Tetrahedron. -

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From structure to function." Chemical Reviews.

-

Steer, D. L., et al. (2002).[1] "Beta-Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry.

Sources

Engineering Next-Generation Peptidomimetics: A Technical Whitepaper on (S)-3-((Tert-butoxycarbonyl)amino)hexanoic Acid

Executive Summary

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid (CAS 1931965-01-3) 1 is a highly specialized chiral building block utilized in advanced peptide engineering. Structurally, it is the Boc-protected

In modern drug discovery, native

The Structural Mechanics of -Amino Acids in Foldamer Design

The primary advantage of incorporating (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid into a peptide sequence lies in its ability to force the molecule into predictable, highly stable secondary structures known as foldamers 2.

The Causality of Folding: Native

Fig 1: Logical workflow of beta-peptide foldamer design and structural stabilization.

Overcoming Proteolytic Degradation in Therapeutics

The most significant bottleneck in peptide drug development is rapid in vivo clearance mediated by proteolytic enzymes (e.g., pepsin, pronase, DPP-IV).

The Causality of Protease Resistance: Proteases have evolved over millions of years to recognize the precise spatial arrangement of the

Quantitative Stability Comparison

| Peptide Architecture | In Vitro Serum Half-Life | Pronase Resistance | Dominant Secondary Structure |

| Native | < 1 hour | Low (Rapid Hydrolysis) | Unstructured / Random Coil |

| Mixed | 4 - 12 hours | Moderate | Partial Helix |

| Pure | > 48 hours | High (No Cleavage) | Stable 14-Helix |

Experimental Protocol: Self-Validating Boc-SPPS Workflow

To integrate (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid into a peptide sequence, Boc-Solid Phase Peptide Synthesis (SPPS) is often preferred over Fmoc-SPPS when synthesizing highly aggregating

Step-by-Step Methodology:

-

Resin Preparation: Swell the PAM (phenylacetamidomethyl) resin in Dichloromethane (DCM) for 30 minutes. Causality: Swelling maximizes the polymer matrix surface area, ensuring reagents can freely diffuse to the reactive sites.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes. Causality: The strong acid selectively cleaves the acid-labile Boc protecting group, exposing the nucleophilic N-terminal amine for the next coupling step.

-

Validation Check 1 (Kaiser Test): Perform a Kaiser test on a micro-cleaved sample. A deep blue color confirms the successful exposure of free primary amines.

-

Activation & Coupling: Pre-activate 3.0 equivalents of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid using N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in DMF. React for 2 hours. Causality: DIC forms an highly reactive O-acylisourea intermediate. HOBt immediately converts this into an active ester, which prevents the epimerization of the chiral

-carbon and overcomes the severe steric hindrance caused by the propyl side chain. -

Validation Check 2 (Kaiser Test): Repeat the Kaiser test. A colorless or pale yellow resin confirms complete coupling. If the resin remains blue, the coupling step must be repeated before proceeding.

-

Global Cleavage: Cleave the final synthesized peptide from the resin using anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) at 0°C for 1 hour.

Fig 2: Self-validating Boc-SPPS workflow for beta-amino acid incorporation.

Emerging Research Areas and Drug Discovery

Protein-Protein Interaction (PPI) Inhibitors:

The extended backbone and lipophilic side chain of

Antimicrobial Peptides (AMPs):

Given the global rise of antimicrobial resistance,

References

- ChemScene. "1931965-01-3 | (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid." ChemScene.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIhupOwfrzuzrV0Ye5IaOFV21mmhjwrU4qftS2INFYpGNTAfIlKIxrIb6b1LIMH1Jkt-4mICHLKuSwZj1eE3tMN1LzHXAUris11gojTQc0wc_URA36oeyldCTSRy_8ZSTWb3RWUkxxafp4PvLh]

- PubMed. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides." National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeVuSz5Q8-2MoxWBV_KPTxVbdE5wQ3pC2Y6xlA3-TGhqv3y6LugoPqu1gg8Ta-_8dHgzctJEKrh3HdqebX2qp9iUZv8bKMx53foh_9sc1hSlT2e_BVxkx6AVnXsQW7X1EU1yRe]

- Wikipedia. "Beta-peptide." Wikipedia, The Free Encyclopedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0r_Y2AjwZk7WQ287aFw5Mvy39I_sKBYGF0fAZm1IViBx8umYFZFL62w0G70kNpElq-kVt06EgAtLb5yQdd5R2geYP2CooY-7f70Gq0Z50-EUYy8M5guMceZTxNvXgmEMt6pMGJA==]

- PMC. "Towards mimicking short linear peptide motifs: identification of new mixed α,β-peptidomimetic ligands for SLAM-Associated Protein (SAP)." National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwg4w_84o3mKH27TZRz6tu3zMRP_ohpiNIaUXlZTR0dyrlJC3lAuSVDPC6eWFmwVQBNBmfT8muC-4_sCSVuegqcQiQfgPC9y5cQewH_ns2PW4aipR9FGyz45y1pyHeSjPA-C_PovQyuOr99LI=]

- Life Chemicals. "Peptidomimetic Compound Library." Life Chemicals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGob15ctrg0u3brq2KGDXPKioX1muW8XNBUzwOXN1A2hC6OBCWiNEbqbAWnk7DTVP-tOyKPQne1B8_QfX9Kiump5G5hgs19JV0h3V5DNVM72d0iAKKyfHZBTHX-D3BZz4sByFTFcocIAZ8S-LzTYNw2n_9LMZEDjhiJfq1SkErQEGxECkO8iXkUx68PGV-m3jwrSgy2mt44H46yNLtK15HbHpz7KbllQpU=]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Beta-peptide - Wikipedia [en.wikipedia.org]

- 3. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards mimicking short linear peptide motifs: identification of new mixed α,β-peptidomimetic ligands for SLAM-Associated Protein (SAP) by confocal on-bead screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid molecular weight and formula

This guide serves as an authoritative technical reference for (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid , a critical building block in the synthesis of

Executive Summary

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid (CAS: 1931965-01-3) is a protected

Part 1: Physicochemical Profile[2][3]

Molecular Identity & Formula

The compound represents the

| Property | Data |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

| Common Name | Boc-(S)-3-aminohexanoic acid; Boc- |

| CAS Number | 1931965-01-3 |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Chiral Center | C3 (S-configuration) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water |

Structural Analysis

The molecule consists of a hexanoic acid backbone with an amino group at the C3 position. The "homo" nomenclature can be misleading; it is critical to note that (S)-3-aminohexanoic acid (6 carbons) is the homolog of Norvaline (5 carbons) , not Norleucine.

-

Lipophilicity: The propyl side chain provides moderate hydrophobicity, making it suitable for mimicking aliphatic residues in peptide drugs.

-

Protection: The tert-butoxycarbonyl (Boc) group is acid-labile (cleaved by TFA/HCl) but stable to basic conditions, allowing for orthogonal protection strategies (e.g., with Fmoc or methyl esters).

Part 2: Synthetic Methodology (Arndt-Eistert Homologation)

Strategic Overview

The most robust route to enantiopure

Detailed Protocol

Precursor: Boc-L-Norvaline (2-((tert-butoxycarbonyl)amino)pentanoic acid).

Step 1: Activation & Diazoketone Formation [2]

-

Activation: Dissolve Boc-L-Norvaline in anhydrous THF at -15°C. Add N-methylmorpholine (NMM) followed by isobutyl chloroformate to form the mixed anhydride.

-

Diazotization: Filter the salts and treat the filtrate with an excess of diazomethane (Et₂O solution) at 0°C. Caution: Diazomethane is explosive and toxic; use specialized glassware.

-

Isolation: Evaporate solvent to yield the

-diazoketone intermediate.

Step 2: Wolff Rearrangement

-

Rearrangement: Dissolve the diazoketone in THF/Water (10:1).

-

Catalysis: Add silver benzoate (catalyst) dissolved in triethylamine. Sonicate or exclude light.

-

Mechanism: The silver catalyst promotes the loss of N₂, generating a ketene intermediate which is immediately trapped by water to form the free acid.

-

Workup: Acidify to pH 2-3, extract with EtOAc, and recrystallize.

Reaction Workflow Diagram

Figure 1: Stepwise homologation of Boc-L-Norvaline to Boc-(S)-3-aminohexanoic acid via the Arndt-Eistert pathway.

Part 3: Applications in Drug Development

Peptidomimetics & Stability

Incorporating (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid into peptide sequences creates

-

Protease Resistance: The extra methylene group in the backbone prevents recognition by standard proteolytic enzymes (e.g., pepsin, trypsin), significantly extending the in vivo half-life of peptide drugs.

Quality Control & Characterization

For researchers validating this compound, the following QC metrics are standard:

-

¹H NMR (CDCl₃): Look for the characteristic Boc singlet at ~1.44 ppm (9H) and the diastereotopic

-protons (CH₂ adjacent to COOH) appearing as multiplets around 2.5 ppm. -

Mass Spectrometry (ESI): Expected [M+Na]⁺ peak at ~254.3 m/z.

-

TLC: Stains with Ninhydrin (after Boc deprotection on plate) or Bromocresol Green (for the free acid).

References

-

Organic Chemistry Portal . Arndt-Eistert Synthesis: Mechanism and Protocols. Retrieved from [Link]

Sources

Thermodynamic Solvation and Handling of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic Acid in Organic Solvents

Executive Summary & Molecular Profiling

In the rapidly evolving landscape of peptidomimetics and foldamer research,

To successfully incorporate this building block into complex molecular architectures via Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling, researchers must master its solvation thermodynamics. The molecule presents a unique physicochemical profile:

-

Hydrophobic Core: A propyl side-chain extending from the

-carbon, coupled with the bulky tert-butyl group of the Boc protector, generates a massive hydrophobic surface area. -

Hydrogen-Bonding Network: The molecule possesses a strong H-bond donor/acceptor pair in the carboxylic acid (-COOH) and an additional H-bond donor in the carbamate (Boc-NH-).

Understanding how these structural features interact with various organic solvent classes is the foundation of high-yield synthesis.

Solvation Thermodynamics: The Causality of Solvent Selection

The dissolution of Boc-

The Aprotic Advantage: DCM and DMF

In standard Boc-chemistry protocols, Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the undisputed workhorses .

-

DCM (Dichloromethane): DCM perfectly matches the polarizability of the lipophilic Boc group and the aliphatic hexanoic backbone. While it is a weak hydrogen bond acceptor, its low dielectric constant (

) allows it to efficiently solvate the hydrophobic moieties, making it the premier solvent for initial dissolution and resin swelling. -

DMF (N,N-Dimethylformamide): In the solid state, Boc-protected amino acids form tightly bound hydrogen-bonded dimers. DMF (

) acts as a powerful hydrogen bond acceptor, actively disrupting these dimers by forming stronger associations with the carboxylic proton. This disruption is the causal mechanism behind DMF's ability to maintain high concentrations of the monomer during difficult coupling cycles.

The Anti-Solvent Effect: Water and Hexane

-

Aqueous Systems: The hydrophobic effect dictates that inserting the bulky propyl and tert-butyl groups into water forces the solvent to form highly ordered, clathrate-like structures. This results in a massive entropic penalty (

), rendering the molecule practically insoluble in water. -

Aliphatic Hydrocarbons (Hexane/Heptane): While hexane matches the lipophilicity of the side chain, it lacks the dipole moment required to break the strong intermolecular hydrogen bonds of the carboxylic acid and carbamate groups. Thus, hexanes serve as excellent anti-solvents for precipitation and crystallization.

Quantitative Solubility Matrix

To facilitate precise formulation and reagent preparation, the following table summarizes the thermodynamic solubility profile of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid across distinct solvent classes at standard ambient temperature (25°C).

| Solvent | Dielectric Constant ( | Estimated Solubility (mg/mL) | Primary Solvation Mechanism | Application in Synthesis |

| Dichloromethane (DCM) | 8.9 | > 200 | Dispersion forces, dipole-dipole | Primary dissolution, resin swelling |

| N,N-Dimethylformamide (DMF) | 36.7 | > 150 | Strong H-bond acceptor (dimer disruption) | Chain elongation, coupling media |

| Tetrahydrofuran (THF) | 7.5 | > 150 | Ethereal oxygen H-bond acceptor | Solution-phase activation |

| Ethyl Acetate (EtOAc) | 6.0 | 50 - 100 | Moderate polarity, ester interactions | Liquid-liquid extraction |

| Methanol (MeOH) | 32.7 | 25 - 50 | Protic H-bonding | Co-solvent for recrystallization |

| Hexane / Heptane | 1.9 | < 1.0 | Insufficient polarity to break H-bonds | Anti-solvent for precipitation |

| Water (H | 80.1 | < 0.1 | Hydrophobic exclusion | Aqueous washing / Workup |

Note: Values are empirically derived reference ranges typical for aliphatic Boc-protected

Logical Workflows and Visualizations

The selection of a solvent system is entirely dependent on the phase of the synthetic pipeline. The following decision matrix illustrates the logical routing of solvent selection based on the specific chemical operation being performed.

Decision matrix for selecting organic solvents based on synthetic application.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, protocols must be designed as self-validating systems. The following methodologies incorporate built-in verification steps to confirm that thermodynamic equilibrium and chemical conversions have been successfully achieved.

Protocol A: Thermodynamic Solubility Determination (Isothermal Shake-Flask Method)

This protocol determines the absolute saturation limit of the amino acid in a given solvent. It is self-validating because it utilizes a two-timepoint sampling strategy to prove that thermodynamic equilibrium has been reached, rather than a transient kinetic state.

Step-by-Step Methodology:

-

Saturation: Add an excess amount (e.g., 300 mg) of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid to a 2.0 mL Eppendorf tube containing 1.0 mL of the target solvent (e.g., DCM).

-

Equilibration: Seal the tube and place it in an isothermal shaker at exactly 25.0°C. Agitate at 500 RPM.

-

Phase Separation: After 24 hours, centrifuge the sample at 10,000 x g for 10 minutes to pellet the undissolved solid.

-

First Extraction & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute this aliquot 1:100 in a compatible HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation.

-

Validation Sampling (48h): Repeat steps 3 and 4 at the 48-hour mark.

-

Quantification: Analyze both the 24h and 48h aliquots via HPLC-UV (typically at 210 nm for the amide/carbonyl absorbance).

-

Self-Validation Check: If the calculated concentration of the 48h sample is within

of the 24h sample, thermodynamic equilibrium is confirmed.

-

Step-by-step isothermal shake-flask workflow for thermodynamic solubility determination.

Protocol B: Solution-Phase Peptide Coupling

When synthesizing sparingly soluble peptides, solvent mixtures such as DCM/DMF are often required to balance reagent solubility with reaction kinetics .

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid in a 1:1 (v/v) mixture of anhydrous DCM and DMF to achieve a final concentration of 0.2 M.

-

Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes. The basic environment deprotonates the carboxylic acid, allowing HATU to form the highly reactive active ester.

-

Coupling: Add 1.0 equivalent of the target amine (e.g., a growing peptide chain or a simple alkylamine).

-

Reaction Monitoring: Stir at room temperature.

-

Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material mass (m/z 230.1 [M-H]- in negative mode) and the appearance of the product mass confirms successful coupling.

-

-

Workup: Evaporate the DCM under reduced pressure. Dilute the remaining DMF solution with Ethyl Acetate, and wash sequentially with 5% KHSO

(aq), saturated NaHCO

Conclusion

The successful utilization of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid hinges entirely on exploiting its distinct solubility profile. By leveraging low-dielectric, highly polarizable solvents like DCM for primary dissolution, and strong hydrogen-bond acceptors like DMF for coupling, researchers can bypass the thermodynamic bottlenecks associated with hydrophobic

References

-

AAPPTec. "Solvents for Solid Phase Peptide Synthesis." AAPPTec Technical Resources. Available at: [Link]

-

Organic Chemistry Portal. "Boc-Protected Amino Groups." Protecting Group Strategies. Available at:[Link]

-

Kuroda, H., et al. "Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution." International Journal of Peptide and Protein Research, PubMed (1992). Available at: [Link]

Methodological & Application

Protocol for incorporating (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid in SPPS

Application Note: Strategic Incorporation of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid in Solid-Phase Peptide Synthesis

Executive Summary

This application note details the protocol for incorporating (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid (henceforth referred to as Boc-

As a

Key Technical Challenges:

-

Kinetic Sluggishness: The nucleophilic attack of the

-amine is sterically and conformationally hindered compared to -

Aggregation:

-peptides and mixed -

Chemistry Selection: The use of a Boc-protected derivative dictates a specific synthesis strategy (Boc-SPPS) or a terminal capping role in Fmoc-SPPS.

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid |

| Molecular Formula | |

| Molecular Weight | 231.29 g/mol |

| Protecting Group | Boc (Acid-labile, Base-stable) |

| Solubility | Soluble in DCM, DMF, NMP. |

| Storage | +2°C to +8°C, Desiccated. |

Strategic Note: Unlike standard amino acids,

Synthesis Strategy Selection

The presence of the Boc group is the primary determinant of the protocol. You must choose between two workflows:

-

Workflow A: Full Boc-SPPS (Recommended for internal placement).

-

Uses TFA for deprotection and HF or TFMSA for final cleavage.[1]

-

Allows the Boc-

-Haa to be placed anywhere in the sequence.

-

-

Workflow B: Hybrid Fmoc-SPPS (Terminal placement only).

-

Uses Piperidine for Fmoc removal of previous residues.

-

The Boc-

-Haa is added as the final N-terminal residue . -

Note: You cannot continue the chain after this residue using standard Fmoc chemistry because the Boc group is stable to Piperidine.

-

Protocol: High-Efficiency Coupling in Boc-SPPS

This protocol utilizes HATU/HOAt activation.[2] While carbodiimides (DIC) are standard for Boc chemistry, they are often insufficient for

Reagents Required:

-

Resin: MBHA (for C-term amides) or PAM (for C-term acids). Loading: 0.5–0.7 mmol/g (lower loading reduces aggregation).

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIEA (N,N-Diisopropylethylamine).[2]

-

Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for

-amino acids to disrupt aggregation.[3]

Step-by-Step Cycle

-

Deprotection (TFA Wash):

-

Treat resin with 50% TFA in DCM (2 x 1 min).

-

Treat resin with 50% TFA in DCM (1 x 20 min). Critical: Ensure complete removal of the previous Boc group.

-

-

Wash:

-

DCM (3 x 1 min).

-

-

Neutralization (In-Situ):

-

Standard Boc protocols use a separate TEA/DCM wash. However, for difficult couplings, "In-Situ Neutralization" is superior.

-

Wash with DIEA/NMP (5% v/v) (2 x 1 min) to ensure the amine is free base.

-

-

Activation & Coupling:

-

Monitoring (Kaiser Test):

-

Remove a few beads, wash with Ethanol.

-

Add Ninhydrin reagents.[1] Heat at 100°C for 2 minutes.

-

Result: Colorless/Yellow = Complete. Blue = Incomplete.

-

If Blue: Re-couple using fresh reagents (Double Coupling).

-

Visualization: The Boc-SPPS Cycle for -Amino Acids

The following diagram illustrates the specific workflow modifications required for this molecule, highlighting the critical "In-Situ Neutralization" path.

Caption: Modified Boc-SPPS cycle utilizing HATU activation and in-situ neutralization to overcome steric hindrance of the

Mechanism of Activation (HATU)

Understanding why HATU is chosen over DIC is critical for troubleshooting. The 7-aza-benzotriazole moiety (HOAt) acts as a catalyst via a neighboring group effect (anchimeric assistance) from the pyridine nitrogen, which accelerates the acylation of the sterically hindered

Caption: HATU activation pathway. The OAt ester is more reactive and less prone to racemization than OBt esters generated by HBTU/BOP.

Cleavage Protocol (TFMSA Alternative)

While Hydrogen Fluoride (HF) is the gold standard for Boc cleavage, it requires specialized Teflon vacuum lines and is highly hazardous. For this application note, we provide the TFMSA (Trifluoromethanesulfonic Acid) protocol, which can be performed in standard glassware.

Safety Warning: TFMSA is a superacid and highly corrosive. Work in a fume hood.

-

Dry Resin: Ensure resin is completely dry (DCM removal).

-

Scavenger Mix: Add Thioanisole : Ethanedithiol (2:1) to the resin. (10 mL per gram of resin).[1]

-

Acid Step 1: Add TFA (10 mL per gram). Stir for 5-10 mins.

-

Acid Step 2 (Cleavage): Slowly add TFMSA (1 mL per gram) dropwise.

-

Exotherm Warning: Cool reaction vessel in an ice bath during addition.

-

-

Reaction: Allow to react at Room Temperature for 60–90 minutes .

-

Precipitation: Pour the filtrate into cold Diethyl Ether to precipitate the peptide.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling (Blue Kaiser) | Steric hindrance of | 1. Double couple. 2. Switch solvent to 100% NMP. 3. Increase temperature to 50°C (Microwave SPPS). |

| Aggregation (Gel-like resin) | Formation of | Use Magic Mixture : DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or use PEG-based resins (ChemMatrix). |

| N-Terminal Blockage | Pyrrolidone formation (side reaction). | Avoid prolonged exposure to base (DIEA) without activated AA present. Use In-Situ Neutralization. |

References

-

Merrifield, R. B. (1963).[4] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Seebach, D., & Gardiner, J. (2008).[5]

-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375.[5] Link -

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][6] An efficient peptide coupling additive.[2][3][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (2007). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 13(1-2), 31–44. Link

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

Sources

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethz.ch [ethz.ch]

- 6. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

Deprotection methods for Boc group in (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid

Application Note: Strategic Deprotection of Boc-(S)-3-Aminohexanoic Acid

Executive Summary

This application note details the validated protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid to yield (S)-3-aminohexanoic acid .

As a

Mechanistic Insight & Strategic Analysis

The deprotection of the Boc group is an acid-catalyzed cleavage following an E1-like mechanism. The reaction is driven by the protonation of the carbamate carbonyl, leading to the expulsion of the tert-butyl cation, which rapidly eliminates to form isobutylene and carbon dioxide.

Mechanism of Action

-

Protonation: The acid protonates the carbonyl oxygen of the Boc group.[1]

-

Cleavage: The C-O bond breaks, releasing the tert-butyl cation and the carbamic acid intermediate.

-

Collapse: The unstable carbamic acid spontaneously decarboxylates to release CO₂ and the free amine (protonated immediately to the ammonium salt).[1]

-

Scavenging (Internal): In this specific substrate, the aliphatic hexanoic acid chain lacks nucleophilic side chains (like Trp, Met, or Tyr), rendering the addition of external scavengers (e.g., triethylsilane, anisole) largely unnecessary unless high-concentration carbocation polymerization is observed.

Critical Process Parameters (CPPs)

-

Temperature: Must be maintained

25°C to prevent thermal degradation or potential retro-Michael type decomposition, although -

Acid Concentration: A minimum effective concentration (typically 1–4 M) is required to drive the equilibrium.[1]

-

Water Content: Strictly anhydrous conditions are preferred to prevent the formation of sticky hygroscopic salts, although trace water aids in the final decarboxylation step.

Visualization: Reaction Mechanism

Figure 1: Acid-catalyzed mechanism for Boc removal.[1] The irreversible loss of CO₂ and isobutylene drives the reaction to completion.

Experimental Protocols

Method A: HCl in Dioxane (Preferred for Solid Isolation)

Objective: Isolate (S)-3-aminohexanoic acid hydrochloride as a stable crystalline solid.[1] Advantages: Avoids the difficult removal of TFA; yields a defined stoichiometric salt.[1]

Materials:

-

Substrate: (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid

-

Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

-

Solvent: Diethyl ether or MTBE (for precipitation)

Protocol:

-

Preparation: Weigh 1.0 g (approx. 4.3 mmol) of the Boc-protected substrate into a 50 mL round-bottom flask.

-

Dissolution: Add 5 mL of anhydrous 1,4-dioxane. If solubility is poor, add minimal methanol (0.5 mL) to aid dissolution.[1]

-

Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 10 mL of 4.0 M HCl in dioxane (10 equiv, 40 mmol).

-

Note: Gas evolution (CO₂/Isobutylene) will be observed.[1] Ensure open venting through a drying tube.

-

-

Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 1–2 hours.

-

Monitoring: Check completion by TLC (stained with Ninhydrin; free amine turns purple) or LC-MS (disappearance of M+Na peak of SM).[1]

-

-

Precipitation: The product often precipitates as the reaction proceeds.[1] If not, concentrate the mixture to ~30% volume under reduced pressure (do not heat >40°C).

-

Isolation: Add 20 mL of cold diethyl ether or MTBE to the residue/slurry to fully precipitate the hydrochloride salt.

-

Filtration: Filter the white solid under a nitrogen blanket (the salt can be hygroscopic).[1] Wash with cold ether (2 x 10 mL).[1]

-

Drying: Dry under high vacuum at room temperature for 12 hours.

Expected Yield: 90–98% Physical Form: White to off-white crystalline powder.[1]

Method B: TFA / Dichloromethane (Standard Solution Phase)

Objective: Rapid deprotection for subsequent solution-phase coupling or purification via ion exchange.[1] Advantages: Homogeneous reaction; fast kinetics.[1]

Materials:

-

Reagent: Trifluoroacetic acid (TFA), Reagent Grade (>99%)

-

Solvent: Dichloromethane (DCM), Anhydrous[2]

Protocol:

-

Preparation: Dissolve 1.0 g of substrate in 10 mL of DCM (0.4 M concentration).

-

Acid Addition: Add 10 mL of TFA (1:1 v/v ratio) slowly at room temperature.

-

Caution: Exothermic reaction with vigorous gas evolution.[1]

-

-

Reaction: Stir at room temperature for 30–60 minutes.

-

Workup (Evaporation): Concentrate the mixture to dryness on a rotary evaporator.

-

Chasing TFA: To remove residual TFA, re-dissolve the oily residue in DCM (10 mL) or Toluene (10 mL) and re-evaporate.[1] Repeat this "chasing" step 3 times.

-

Final Form: The product remains as a trifluoroacetate salt (often an oil or gum).[1]

-

Conversion to Zwitterion (Optional): Dissolve the salt in minimal water, load onto a Dowex 50W (H+ form) column, wash with water, and elute with 1M NH₄OH. Lyophilize the eluent to obtain the free amino acid zwitterion.

-

Comparative Data Analysis

| Parameter | Method A: HCl / Dioxane | Method B: TFA / DCM |

| Reaction Time | 1–2 Hours | 30–60 Minutes |

| Product State | Crystalline Solid (HCl salt) | Oil / Gum (TFA salt) |

| Hygroscopicity | Moderate | High |

| Purification | Precipitation / Filtration | Evaporation / Ion Exchange |

| Suitability | Bulk Isolation / Storage | Immediate Next Step / Peptide Synthesis |

| Racemization Risk | Negligible | Negligible (at <25°C) |

Visualization: Decision Workflow

Figure 2: Decision matrix for selecting the optimal deprotection strategy based on downstream requirements.

Quality Control & Troubleshooting

-

NMR Verification:

-

¹H NMR (D₂O or DMSO-d₆): Look for the disappearance of the singlet at ~1.4 ppm (9H, Boc group). The

-proton (CH-N) usually shifts downfield upon deprotection.[1] -

¹³C NMR: Disappearance of the quaternary carbon signal at ~80 ppm (t-butyl) and the carbamate carbonyl at ~155 ppm.

-

-

Optical Rotation:

-

Compare

with literature values for (S)-3-aminohexanoic acid hydrochloride to confirm enantiomeric purity. -

Reference Value:

approx +4.5° to +6.0° (c=1, H₂O) for similar

-

-

Troubleshooting - Incomplete Reaction:

-

If Boc signals persist, ensure the HCl/Dioxane reagent is fresh. Dioxane can absorb moisture, reducing acid strength.[1]

-

For TFA method, ensure the substrate is fully dissolved before adding acid.

-

References

-

Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis."[1] International Journal of Peptide Research and Therapeutics, 2004. Link

- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (Standard Reference for Boc cleavage conditions).

-

Sigma-Aldrich. "(S)-3-Aminohexanoic acid hydrochloride Product Page."[1] SigmaAldrich.com.[1] Link

-

BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection."[1] BenchChem Application Notes, 2025. Link

-

Lundt, B.F., et al. "Removal of acid-labile amino-protecting groups with trifluoroacetic acid."[1] Int. J. Pept.[1][3] Protein Res., 1978.[1] Link

Sources

Application Note: (S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid as a Chiral Building Block in Peptidomimetics

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Structural Rationale

The pursuit of peptide-based therapeutics is frequently hindered by their poor pharmacokinetic profiles, primarily due to rapid in vivo degradation by proteolytic enzymes. The incorporation of non-natural β-amino acids into peptide sequences (forming β-peptides or α/β-chimeras) has emerged as a definitive solution to this challenge[1].

(S)-3-((Tert-butoxycarbonyl)amino)hexanoic acid (CAS: 1931965-01-3)[2], commonly referred to as Boc-β³-HoNva-OH (Boc-protected β³-homonorvaline), is a highly versatile chiral building block. Structurally, it features a propyl side chain situated on the β-carbon relative to the carboxylic acid. The defining characteristic of this molecule is the insertion of an additional methylene (-CH₂-) group into the peptide backbone. This seemingly minor structural perturbation profoundly alters the torsional angles (φ, ψ, θ) of the resulting polymer, driving the formation of highly stable, predictable secondary structures such as 14-helices, even in extremely short oligomers[1].

The tert-butoxycarbonyl (Boc) protecting group ensures seamless integration into standard Boc-Solid Phase Peptide Synthesis (Boc-SPPS) workflows. Boc chemistry is specifically advantageous when synthesizing complex, aggregation-prone foldamers, as it allows for in situ neutralization protocols that prevent premature chain termination[3].

Mechanism of Proteolytic Resistance

The primary causality behind the use of Boc-β³-HoNva-OH in drug design is its ability to confer absolute resistance to enzymatic hydrolysis[4]. Natural proteases (e.g., pepsin, trypsin, DPP-IV) have evolved highly specific active sites that recognize the spatial geometry of standard α-amino acid backbones.

When a β³-amino acid is incorporated, the extra backbone carbon shifts the hydrogen-bonding register and extends the distance between adjacent side chains. This creates a severe steric clash and misalignment within the protease's catalytic triad. Consequently, the enzyme cannot achieve the transition state required for amide bond hydrolysis, extending the peptide's serum half-life from minutes to days.

Mechanism of proteolytic resistance conferred by β³-amino acid incorporation.

Comparative Data Analysis

To justify the substitution of natural α-amino acids with β³-homologues like Boc-β³-HoNva-OH, consider the following quantitative benchmarks observed in peptidomimetic engineering:

| Property | Standard α-Peptide | β-Peptide (β³-HoNva incorporated) | Mechanistic Cause |

| Serum Half-Life (t₁/₂) | < 1 hour | > 48 hours | Active site steric clash preventing hydrolysis[4]. |

| Secondary Structure | Requires >15 residues for stable helix | Stable 14-helix at ~6 residues | Restricted torsional angles (φ, ψ, θ)[1]. |

| Coupling Time (SPPS) | 20-30 minutes | 45-60 minutes | Increased backbone flexibility prior to coupling requires longer activation. |

| Receptor Affinity | High (Native) | Tunable (High to Moderate) | Side-chain spatial projection mimics α-helix faces. |

Experimental Protocol: In Situ Neutralization Boc-SPPS

Because β-amino acids possess an extra degree of backbone rotational freedom prior to coupling, their acylation kinetics can be slightly slower than those of unhindered α-amino acids. To overcome this, the following self-validating protocol utilizes HATU (a highly reactive uronium salt) combined with an in situ neutralization strategy.

In situ neutralization prevents the free amine from collapsing into sequence-dependent intermolecular β-sheets (aggregation)—a common failure point in foldamer synthesis.

Materials Required

-

Resin: PAM-resin (phenylacetamidomethyl) for C-terminal acids, or MBHA resin for C-terminal amides.

-

Building Block: Boc-β³-HoNva-OH (3.0 equivalents).

-

Activator: HATU (2.9 equivalents).

-

Base: N,N-Diisopropylethylamine (DIEA) (6.0 equivalents).

-

Solvents/Reagents: 100% Trifluoroacetic acid (TFA), Dimethylformamide (DMF), Dichloromethane (DCM), Anhydrous HF.

Step-by-Step Methodology

-

Resin Swelling & Preparation:

-

Swell the resin in DCM for 15 minutes to maximize pore accessibility.

-

-

Deprotection:

-

Treat the resin with 100% TFA for 2 × 1 minute.

-

Causality: Rapid treatment with neat TFA efficiently cleaves the N-terminal Boc group, generating a tert-butyl cation that is subsequently washed away, without degrading the robust PAM resin linker.

-

-

Rapid Wash:

-

Wash the resin with DMF (flow wash, 30 seconds).

-

Causality: DMF is preferred over DCM here to maintain maximum resin swelling prior to the critical coupling step.

-

-

Activation & In Situ Neutralization:

-

Dissolve Boc-β³-HoNva-OH (3.0 eq) and HATU (2.9 eq) in a minimal volume of DMF.

-

Add DIEA (6.0 eq) to the mixture, and immediately transfer the solution to the reaction vessel containing the TFA-salt resin.

-

Causality: Adding the base simultaneously with the activated 7-aza-OBt ester neutralizes the resin in situ. This bypasses the formation of unreactive aggregated structures. HATU is mandated here to overcome the slight steric bulk of the β³-residue, driving acylation to near-quantitative yields.

-

-

Coupling:

-

Agitate the reaction mixture for 45–60 minutes at room temperature.

-

-

Validation (Self-Validating System):

-

Perform a quantitative Kaiser (ninhydrin) test on a few resin beads.

-

Causality: A blue color indicates the presence of unreacted primary amines, dictating that a double-coupling cycle must be performed. A yellow/colorless result validates >99% coupling efficiency, authorizing progression to the next synthetic cycle.

-

-

Final Cleavage:

-

Once the sequence is complete, cleave the peptide from the resin using anhydrous HF containing scavengers (e.g., anisole/dimethyl sulfide) for 1 hour at 0 °C.

-

Causality: Scavengers are critical to trap highly reactive carbocations generated during global deprotection, preventing the alkylation of electron-rich side chains.

-

Step-by-step Boc-SPPS cycle for incorporating Boc-β³-HoNva-OH.

References

-

Cheng, R. P., Gellman, S. H., DeGrado, W. F. "β-Peptides: From Structure to Function." Chemical Reviews 101, no. 10 (2001): 3219-3232. URL: [Link]

-

Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., Widmer, H. "β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a β-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta 79, no. 4 (1996): 913-941. URL: [Link]

-

Juvvadi, P., Dooley, D. J., Humblet, C. C., Lu, G. H., Lunney, E. A., Panek, R. L., Skeean, R., Marshall, G. R. "Bradykinin and angiotensin II analogs containing a conformationally constrained proline analog." International Journal of Peptide and Protein Research 40, no. 3-4 (1992): 163-170. URL: [Link]

Sources

Analytical Techniques for Characterizing (S)-3-((Tert-butoxycarbonyl)amino)hexanoic Acid

[1]

Part 1: Executive Summary & Compound Identity

This application note details the analytical characterization of (S)-3-((tert-butoxycarbonyl)amino)hexanoic acid , a critical chiral

The protocols below prioritize scientific integrity and reproducibility . Unlike standard

Chemical Identity

| Property | Detail |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

| Common Names | Boc-3-aminohexanoic acid; Boc- |

| CAS Number | 1931965-01-3 (S-isomer); 58521-63-4 (unprotected racemate parent) |

| Molecular Formula | C |

| Molecular Weight | 231.29 g/mol |

| Structure | Linear 6-carbon chain with a Boc-protected amine at C3.[1][2][3][4][5][6] |

Part 2: Synthesis-Driven Impurity Profiling

To validate this compound effectively, one must understand its origin. The most common synthetic route is the Arndt-Eistert homologation starting from Boc-L-Norvaline. This pathway dictates the impurity profile you must screen for.

Synthesis Workflow & Impurity Origins (Graphviz)

Figure 1: Synthesis pathway via Arndt-Eistert homologation highlighting critical process-related impurities.

Part 3: Analytical Protocols

High-Performance Liquid Chromatography (Achiral Purity)

Objective: Quantify chemical purity and detect synthesis byproducts (e.g., unreacted starting material, truncated peptides).

Methodological Insight:

Protocol:

-

Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient:

-

0–2 min: 5% B (Isocratic hold for polar impurities)

-

2–15 min: 5%

95% B (Linear gradient) -

15–20 min: 95% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide bond/Carboxyl group). Note: Boc group has weak UV absorbance; 210 nm is critical.

-

Temperature: 30°C.

-

Sample Diluent: 50:50 Water:Acetonitrile.

Acceptance Criteria: Purity

Chiral HPLC (Enantiomeric Purity)

Objective: Determine the enantiomeric excess (ee%) of the (S)-isomer against the (R)-isomer.

Methodological Insight: Standard polysaccharide columns (e.g., AD-H, OD-H) often require normal phase conditions (Hexane/IPA) which can be problematic for free acids due to solubility and peak tailing. Macrocyclic Glycopeptide columns (e.g., Chirobiotic T) or Immobilized Polysaccharide columns with acidic modifiers are superior for N-protected amino acids.

Preferred Protocol (Reverse Phase Mode):

-

Column: Daicel Chiralpak IC-3 or Chiralpak IG (150 mm × 4.6 mm, 3 µm). These immobilized phases tolerate wider solvent ranges.

-

Mobile Phase: Acetonitrile : Water : Formic Acid (60 : 40 : 0.1).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 210 nm.

-

Rationale: The acidic modifier ensures the carboxylic acid remains protonated, preventing peak splitting. The high organic content aids solubility of the Boc-protected species.

Alternative Protocol (Polar Organic Mode):

-

Column: Supelco Chirobiotic T (Teicoplanin based).

-

Mobile Phase: Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1).

-

Rationale: Excellent for

-amino acids; the ionic interaction with the teicoplanin stationary phase drives separation.

Nuclear Magnetic Resonance (NMR)

Objective: Structural verification.

Protocol:

-

Solvent: DMSO-d

(Preferred for solubility and preventing exchange of amide protons) or CDCl -

Concentration: ~10 mg/mL.

-

Key Diagnostic Signals (Expected in DMSO-d

):- 12.0 ppm (s, 1H): -COOH (Broad, may exchange).

- 6.8 ppm (d, 1H): -NH -Boc (Amide proton).

-

3.8 ppm (m, 1H): C

-

2.3-2.4 ppm (m, 2H): -C

- 1.38 ppm (s, 9H): Boc t-Butyl group.

-

0.85 ppm (t, 3H): Terminal -CH

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and identify impurities.

Protocol:

-

Ionization: ESI (Electrospray Ionization), Positive and Negative modes.[7]

-

Key Ions (Positive Mode):

- : m/z 232.3

- : m/z 254.3

- : m/z 132.2 (Characteristic fragmentation: loss of 100 Da).

- : m/z 176.2 (Loss of 56 Da).

-

Key Ions (Negative Mode):

- : m/z 230.3 (Deprotonated acid).

Part 4: Physical Characterization Protocols[10]

Specific Optical Rotation ( )

Objective: A macroscopic indicator of chiral purity and absolute configuration.

Protocol:

-

Preparation: Dissolve accurately weighed sample (approx. 100 mg) in 10.0 mL of Methanol (HPLC grade). Final concentration

. -

Instrument: Digital Polarimeter with Na-D line (589 nm).

-

Temperature: Thermostat at 20°C ± 0.5°C.

-

Measurement: Zero with pure methanol. Measure sample in triplicate.

-

Calculation:

- : Observed rotation (degrees).[6]

- : Path length (dm).

-

: Concentration (g/mL).

Note: Literature values for similar Boc-

Melting Point

Objective: Assessment of crystallinity and purity.

-

Method: Capillary method (USP <741>).

-

Expected Range: 65°C – 90°C (Dependent on specific crystal polymorph;

-amino acids often have lower melting points than their

Part 5: Analytical Decision Tree

Figure 2: Step-by-step decision matrix for lot release.

References

-

Arndt-Eistert Homologation Mechanism & Impurities: Podlech, J., & Seebach, D. (1995). "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

-

Chiral Separation of Boc-Amino Acids: Sigma-Aldrich Technical Guide. "Chiral HPLC Analysis of N-Blocked Amino Acids using Chirobiotic Columns." Link

-

Synthesis of Beta-Amino Acids: McKervey, M. A., & Ye, T. (1994). "Organic Synthesis with α-Diazo Carbonyl Compounds." Chemical Reviews, 94(4), 1091–1160. Link

-

Characterization of Boc-Beta-Amino Acids: PubChem Compound Summary for (3S)-3-{[(tert-butoxy)carbonyl]amino}hexanoic acid. Link

-

General NMR Protocols for Peptides: "NMR Spectroscopy of Amino Acids and Peptides." LibreTexts Chemistry. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 3-Aminohexanoic acid | C6H13NO2 | CID 5275645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Efficiency Coupling of (S)-3-((Tert-butoxycarbonyl)amino)hexanoic Acid